molecular formula C40H80O3 B13979895 12-Hydroxyoctadecyl docosanoate CAS No. 36781-83-6

12-Hydroxyoctadecyl docosanoate

Cat. No.: B13979895
CAS No.: 36781-83-6
M. Wt: 609.1 g/mol
InChI Key: BPIZTXQQUVZKFT-UHFFFAOYSA-N
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Description

12-Hydroxyoctadecyl docosanoate (CAS: 36781-83-6) is a long-chain ester derived from docosanoic acid (C22:0) and 12-hydroxyoctadecanol (C18:0 with a hydroxyl group at position 12). The compound has a high hydrophobicity (XLogP3: 17.6), typical of long aliphatic esters .

Properties

CAS No.

36781-83-6

Molecular Formula

C40H80O3

Molecular Weight

609.1 g/mol

IUPAC Name

12-hydroxyoctadecyl docosanoate

InChI

InChI=1S/C40H80O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-23-26-29-33-37-40(42)43-38-34-30-27-24-21-22-25-28-32-36-39(41)35-31-8-6-4-2/h39,41H,3-38H2,1-2H3

InChI Key

BPIZTXQQUVZKFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC(CCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxyoctadecyl docosanoate typically involves the esterification reaction between 12-hydroxyoctadecanol and docosanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxyoctadecyl docosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 12-Hydroxyoctadecyl docosanoate primarily involves its ability to interact with lipid membranes and alter their properties. The hydroxyl group in the compound can form hydrogen bonds with other molecules, while the long hydrocarbon chain provides hydrophobic interactions. These interactions can influence the fluidity and permeability of biological membranes, making the compound useful in various applications .

Comparison with Similar Compounds

Esters of Docosanoic Acid

Compound Name CAS Number Molecular Formula XLogP3 Key Features
12-Hydroxyoctadecyl docosanoate 36781-83-6 $ \text{C}{40}\text{H}{78}\text{O}_3 $ 17.6 Hydroxyl group at position 12 on the alkyl chain; high hydrophobicity.
Decyl docosanoate 118605-16-6 $ \text{C}{32}\text{H}{64}\text{O}_2 $ ~15.2* Shorter alkyl chain (C10) without hydroxyl groups; lower molecular weight.
Tetradecyl docosanoate 42218-29-1 $ \text{C}{36}\text{H}{72}\text{O}_2 $ ~16.5* C14 alkyl chain; lacks hydroxyl groups; intermediate hydrophobicity.
9-Hydroxyoctadecyl docosanoate 67801-69-8 $ \text{C}{40}\text{H}{78}\text{O}_3 $ ~17.5* Hydroxyl group at position 9; structural isomer with altered polarity.

*Estimated based on chain length and functional groups.

Key Differences :

  • Hydroxyl Position: The hydroxyl group in this compound (position 12) vs. 9-Hydroxyoctadecyl docosanoate (position 9) affects solubility and reactivity.
  • Alkyl Chain Length: Longer chains (e.g., C18 in 12-Hydroxyoctadecyl) enhance hydrophobicity compared to shorter esters like decyl docosanoate (C10) .

Esters of 12-Hydroxyoctadecanoic Acid

Compound Name CAS Number Molecular Formula XLogP3 Applications
Methyl 12-hydroxyoctadecanoate 141-23-1 $ \text{C}{19}\text{H}{38}\text{O}_3 $ ~7.5* Surfactant precursor; laboratory reagent.
2-Hydroxyethyl 12-hydroxyoctadecanoate 102725-12-2 $ \text{C}{20}\text{H}{40}\text{O}_4 $ ~8.2* Emulsifier (e.g., Solutol HS 15 in pharmaceuticals).

Key Differences :

  • Functional Groups: this compound contains a docosanoate ester, while methyl and hydroxyethyl derivatives have shorter ester chains. This impacts their solubility (lower XLogP3 in hydroxyethyl derivatives) and industrial utility .

Physicochemical and Functional Comparisons

Hydrophobicity and Solubility

  • This compound (XLogP3: 17.6) is significantly more hydrophobic than methyl 12-hydroxyoctadecanoate (XLogP3: ~7.5) due to its longer alkyl chains. This makes it suitable for lipid-based formulations, such as lubricants or waxes .
  • Hydroxyethyl derivatives (e.g., CAS 102725-12-2) exhibit lower hydrophobicity (XLogP3: ~8.2), enhancing water dispersibility for emulsification .

Biological Activity

12-Hydroxyoctadecyl docosanoate, a fatty acid ester, is gaining attention for its potential biological activities. This compound is characterized by a long carbon chain structure, which influences its interactions with biological membranes and its overall bioactivity. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine and industry.

The molecular formula of this compound is C₄₀H₈₀O₃, with a molecular weight of 609.1 g/mol. The compound features a hydroxyl group that can participate in various chemical reactions, enhancing its reactivity and biological function.

PropertyValue
CAS Number 36781-83-6
Molecular Formula C₄₀H₈₀O₃
Molecular Weight 609.1 g/mol
IUPAC Name This compound

Synthesis

This compound is typically synthesized through the esterification of docosanoic acid with 12-hydroxyoctadecanol. The reaction often requires acidic catalysts such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.

The biological activity of this compound is largely attributed to its interaction with cellular membranes. The hydroxyl group allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This modification can affect cellular processes such as:

  • Signal Transduction : Changes in membrane properties may influence receptor activity.
  • Membrane Transport : Altered permeability can affect the transport of ions and molecules across the membrane.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens, making it a candidate for use in pharmaceutical formulations.
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
  • Antioxidant Activity : It may also exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential use as a natural preservative in food products.
  • Anti-inflammatory Research :
    In vitro studies demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential application in managing chronic inflammatory conditions.
  • Antioxidant Assessment :
    A comparative study assessed the antioxidant capacity of various fatty acid derivatives, including this compound. It showed promising results in scavenging free radicals, indicating its potential role in preventing oxidative damage in cells.

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